2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide 2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421477-64-6
VCID: VC4143249
InChI: InChI=1S/C12H14N2O2S2/c1-8-10(6-13-11(15)7-16-2)18-12(14-8)9-4-3-5-17-9/h3-5H,6-7H2,1-2H3,(H,13,15)
SMILES: CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.38

2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

CAS No.: 1421477-64-6

Cat. No.: VC4143249

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.38

* For research use only. Not for human or veterinary use.

2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide - 1421477-64-6

Specification

CAS No. 1421477-64-6
Molecular Formula C12H14N2O2S2
Molecular Weight 282.38
IUPAC Name 2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Standard InChI InChI=1S/C12H14N2O2S2/c1-8-10(6-13-11(15)7-16-2)18-12(14-8)9-4-3-5-17-9/h3-5H,6-7H2,1-2H3,(H,13,15)
Standard InChI Key JZPIILSFITVZAF-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiazole ring substituted at the 2-position with a thiophen-2-yl group and at the 4-position with a methyl group. The 5-methylthiazole moiety is further functionalized with a methoxyacetamide group via a methylene linker. The molecular formula is inferred as C₁₃H₁₅N₃O₂S₂ based on structural analogs , with a molecular weight of approximately 325.4 g/mol. Key structural motifs include:

  • Thiazole core: A five-membered ring containing nitrogen and sulfur, known for enhancing metabolic stability and bioactivity .

  • Thiophene substituent: A sulfur-containing aromatic heterocycle that influences electronic properties and binding interactions .

  • Methoxyacetamide side chain: Provides hydrogen-bonding capabilities and modulates solubility .

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
Target Compound (Inferred)C₁₃H₁₅N₃O₂S₂325.42.10.15
N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide C₁₈H₁₅F₃N₂O₂S₂412.53.80.02
N-(4-THIOPHEN-2-YL-THIAZOL-2-YL)-ACETAMIDE C₉H₈N₂OS₂240.31.50.45

*Calculated using Lipinski’s rule of five approximations .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of thiazole-acetamide derivatives typically involves multi-step protocols:

  • Thiazole Ring Formation: Cyclocondensation of α-haloketones with thioureas or thioamides . For example, 2-aminothiazoles are synthesized via Hantzsch thiazole synthesis using bromoketones and thiourea .

  • Side-Chain Introduction: Alkylation or acylation of the thiazole’s methyl group with methoxyacetyl chloride under basic conditions (e.g., NaH/DMF) .

  • Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce thiophene groups .

A hypothetical route for the target compound is outlined below:

  • Step 1: Reaction of 4-methyl-2-(thiophen-2-yl)thiazol-5-amine with chloroacetyl chloride to form N-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)chloroacetamide.

  • Step 2: Methoxylation using sodium methoxide in methanol to yield the final product .

Analytical Data

  • ¹H NMR (Predicted):

    • δ 2.45 (s, 3H, CH₃-thiazole), δ 3.40 (s, 3H, OCH₃), δ 4.10 (s, 2H, COCH₂), δ 4.60 (s, 2H, NCH₂), δ 6.95–7.45 (m, 3H, thiophene-H) .

  • HPLC Purity: >95% (analog data from ).

Pharmacological Activity

Enzyme Inhibition

Structural analogs inhibit enzymes like glutathione S-transferase (GST) and DNA polymerase III:

  • N-(5-phenylthiazol-2-yl)acrylamides: IC₅₀ values of 0.1–5 µM against GST .

  • Mechanism: Competitive binding to the enzyme’s active site via hydrophobic interactions with the thiazole ring .

Structure-Activity Relationships (SAR)

Key modifications influencing bioactivity (Table 2):

Table 2: Impact of Substituents on Biological Activity

Substituent PositionModificationEffect on Activity
Thiazole C-2Thiophene vs. phenyl↑ Lipophilicity → ↑ antimicrobial
Acetamide side chainMethoxy vs. trifluoromethyl↓ Cytotoxicity
Thiazole C-4Methyl vs. hydrogen↑ Metabolic stability

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step counts .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models .

  • Target Identification: Use computational docking to identify novel biological targets .

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